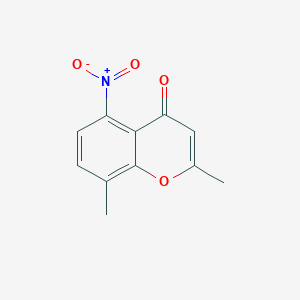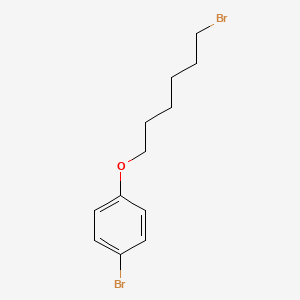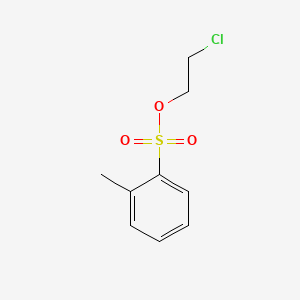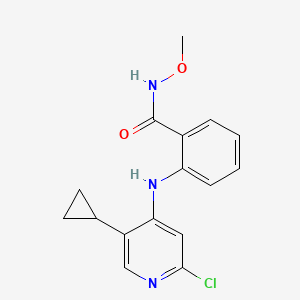
5,alpha-Dimethyloxazolidine-3-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,alpha-Dimethyloxazolidine-3-ethanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is known for its unique structure, which includes an oxazolidine ring substituted with methyl groups and an ethanol side chain. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,alpha-Dimethyloxazolidine-3-ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of amino alcohols with aldehydes or ketones, followed by reduction to yield the desired oxazolidine derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 5,alpha-Dimethyloxazolidine-3-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different alcohols or amines depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
Chemistry: 5,alpha-Dimethyloxazolidine-3-ethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying the behavior of oxazolidine derivatives in biological systems .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 5,alpha-Dimethyloxazolidine-3-ethanol involves its interaction with specific molecular targets and pathways. The compound’s oxazolidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Oxazolidine-2,4-dione: Another oxazolidine derivative with different substituents and properties.
3-Methyl-2-oxazolidinone: A related compound with a similar ring structure but different functional groups.
2-Oxazolidinone: A simpler oxazolidine derivative with fewer substituents.
Uniqueness: 5,alpha-Dimethyloxazolidine-3-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial manufacturing .
Propriétés
Numéro CAS |
21838-80-2 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-(5-methyl-1,3-oxazolidin-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(9)3-8-4-7(2)10-5-8/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
AOMORPLAHSIXNB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CO1)CC(C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole](/img/structure/B8723851.png)
![1-Nitro-2-[3-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B8723859.png)

![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)


